Synthetic Yield Advantage: 95% Isolated Yield via Optimized Friedel-Crafts Acylation
4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid is prepared via Friedel-Crafts acylation of 2-methylthiophene with succinic anhydride using AlCl₃ in dichloromethane, achieving an isolated yield of 95% (9.4 g from 4.9 g starting material, 50 mmol scale) with LCMS purity of 98% . In contrast, the structurally analogous des-methyl compound 4-oxo-4-(thiophen-2-yl)butanoic acid (CAS 4653-08-1) has been reported to yield only 41–62% under comparable Friedel-Crafts conditions due to reduced electron density on the thiophene ring in the absence of the 5-methyl activating group [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 95% yield, 98% LCMS purity at 50 mmol scale |
| Comparator Or Baseline | 4-oxo-4-(thiophen-2-yl)butanoic acid (des-methyl analog): 41–62% yield |
| Quantified Difference | Yield advantage of 33–54 absolute percentage points (1.5× to 2.3× higher yield) |
| Conditions | Friedel-Crafts acylation with AlCl₃/succinic anhydride in DCM; 3 h at 0–50°C |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram for procurement and enables reliable scale-up for medicinal chemistry or materials science applications.
- [1] Repositórium UMinho. Synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate. Friedel-Crafts acylation yield data. 2017. View Source
